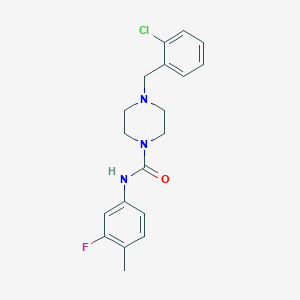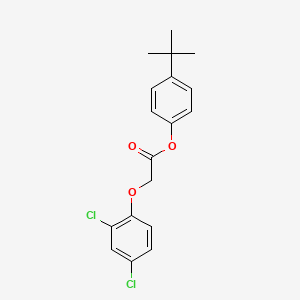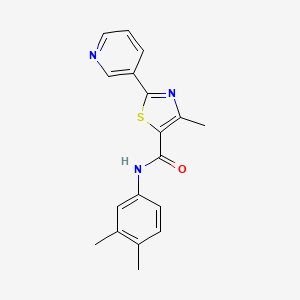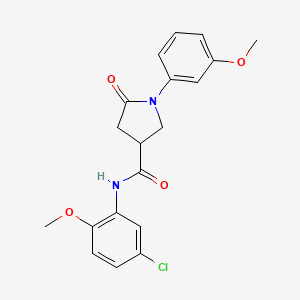
4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide
説明
4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a chemical compound that belongs to the class of piperazine derivatives. It is a potent and selective antagonist of the 5-HT1B receptor, which is a subtype of the serotonin receptor family. This compound has gained significant attention in recent years due to its potential applications in scientific research.
作用機序
The mechanism of action of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide involves the selective antagonism of the 5-HT1B receptor. This receptor is predominantly located in the presynaptic terminals of serotonergic neurons, where it acts as an autoreceptor to regulate the release of serotonin.
The selective antagonism of this receptor by 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide results in the increased release of serotonin, which in turn leads to the activation of postsynaptic receptors. This activation has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide are primarily mediated by its selective antagonism of the 5-HT1B receptor. This receptor is involved in the regulation of various physiological processes, including mood, anxiety, aggression, and appetite.
The selective antagonism of this receptor by 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide has been shown to result in the increased release of serotonin, which in turn leads to the activation of postsynaptic receptors. This activation has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders.
実験室実験の利点と制限
The advantages of using 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in lab experiments include its high potency and selectivity for the 5-HT1B receptor. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
The limitations of using this compound in lab experiments include its potential toxicity and the need for careful handling and storage. Additionally, the high potency and selectivity of this compound may result in off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the use of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in scientific research. These include:
1. Further investigation of the role of the 5-HT1B receptor in various physiological and pathological processes.
2. Development of more selective and potent compounds that target the 5-HT1B receptor.
3. Exploration of the potential therapeutic applications of 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide in the treatment of psychiatric and neurological disorders.
4. Investigation of the potential off-target effects of this compound and the development of strategies to minimize these effects.
Conclusion:
In conclusion, 4-(2-chlorobenzyl)-N-(3-fluoro-4-methylphenyl)-1-piperazinecarboxamide is a potent and selective antagonist of the 5-HT1B receptor, which has gained significant attention in recent years due to its potential applications in scientific research. This compound has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders. Further research is needed to fully understand the role of this compound in various physiological and pathological processes and to explore its potential therapeutic applications.
科学的研究の応用
The 5-HT1B receptor is a G protein-coupled receptor that is widely distributed in the central nervous system. It is involved in the regulation of various physiological processes, including mood, anxiety, aggression, and appetite. The selective antagonism of this receptor has been shown to have potential therapeutic applications in the treatment of several psychiatric and neurological disorders, including depression, anxiety, and migraine.
特性
IUPAC Name |
4-[(2-chlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-14-6-7-16(12-18(14)21)22-19(25)24-10-8-23(9-11-24)13-15-4-2-3-5-17(15)20/h2-7,12H,8-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZKPCJLISTLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)CC3=CC=CC=C3Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[(4-chlorophenoxy)acetyl]hydrazino}-N-isobutyl-2-oxoacetamide](/img/structure/B4837510.png)
![3-amino-6-methyl-N-(4-methyl-1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4837528.png)
![2-(4-chlorophenyl)-3-[5-(2-methyl-5-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4837536.png)


![2-[(4-amino-5-cyano-2-pyrimidinyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4837554.png)

![2-chloro-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 2-furoate](/img/structure/B4837569.png)

![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-2-(4-thiomorpholinylcarbonyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4837582.png)
![(2,4-dimethoxyphenyl){1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4837591.png)
![2-ethyl-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4837600.png)
![5-[(5-bromo-2-thienyl)methylene]-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B4837607.png)
